molecular formula C12H13NO3 B15169040 4-Ethenyl-3-formylphenyl dimethylcarbamate CAS No. 649722-44-1

4-Ethenyl-3-formylphenyl dimethylcarbamate

Cat. No.: B15169040
CAS No.: 649722-44-1
M. Wt: 219.24 g/mol
InChI Key: CWAUEKIKVWCIEG-UHFFFAOYSA-N
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Description

4-Ethenyl-3-formylphenyl dimethylcarbamate is an organic compound with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an ethenyl group, a formyl group, and a dimethylcarbamate group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-3-formylphenyl dimethylcarbamate typically involves the reaction of 2,5-dihydroxybenzaldehyde with dimethylcarbamic acid . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The detailed synthetic route may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow systems to optimize yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-3-formylphenyl dimethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-3-formylphenyl dimethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-3-formylphenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-4-vinylphenyl dimethylcarbamate
  • 4-Formyl-3-vinylphenyl dimethylcarbamate
  • 3-Formyl-4-ethynylphenyl dimethylcarbamate

Uniqueness

4-Ethenyl-3-formylphenyl dimethylcarbamate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .

Properties

CAS No.

649722-44-1

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(4-ethenyl-3-formylphenyl) N,N-dimethylcarbamate

InChI

InChI=1S/C12H13NO3/c1-4-9-5-6-11(7-10(9)8-14)16-12(15)13(2)3/h4-8H,1H2,2-3H3

InChI Key

CWAUEKIKVWCIEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC(=C(C=C1)C=C)C=O

Origin of Product

United States

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